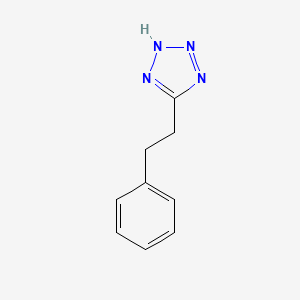

5-(2-phenylethyl)-1H-1,2,3,4-tetrazole

Description

Overview of Tetrazole Heterocycles: Structure, Aromaticity, and Tautomerism

The parent compound, 1H-1,2,3,4-tetrazole, is a planar, five-membered heterocyclic ring with the molecular formula CH₂N₄. The ring system is characterized by a high nitrogen content, which contributes to its distinct electronic properties and chemical reactivity. The tetrazole ring is considered aromatic, possessing a delocalized π-electron system that imparts significant stability to the molecule. wikipedia.org

A key feature of NH-unsubstituted tetrazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can reside on different nitrogen atoms of the ring. For 5-substituted-1H-1,2,3,4-tetrazoles, two primary tautomeric forms exist: the 1H- and 2H-tautomers. The equilibrium between these forms can be influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the physical state (solid, liquid, or gas). wikipedia.org Generally, in the condensed phase and in polar solvents, the 1H-tautomer is the predominant form. mdpi.com

| Tautomeric Form | General Structure | Key Features |

|---|---|---|

| 1H-Tetrazole | A five-membered ring with a proton on the N1 nitrogen. | Generally the more stable and predominant form in most conditions for 5-substituted derivatives. |

| 2H-Tetrazole | A five-membered ring with a proton on the N2 nitrogen. | Can exist in equilibrium with the 1H-tautomer; its population can be influenced by the substituent and solvent. |

Historical Context of Tetrazole Synthesis and Early Research

The history of tetrazole chemistry dates back to the late 19th century. The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. nih.gov Early synthetic methods often involved the use of hydrazoic acid, a highly toxic and explosive reagent, which limited the scope and safety of these reactions.

A significant advancement in tetrazole synthesis was the development of the [3+2] cycloaddition reaction between nitriles and azides. scielo.br This method, which involves the reaction of an organic nitrile with an azide (B81097) source, such as sodium azide, has become the most common and versatile route to 5-substituted-1H-1,2,3,4-tetrazoles. Over the years, numerous catalysts and reaction conditions have been developed to improve the efficiency, safety, and substrate scope of this reaction. organic-chemistry.orgacs.orgsemanticscholar.orgresearchgate.netscielo.org.za

Importance of 5-Substituted-1H-1,2,3,4-Tetrazoles in Chemical Research

One of the most significant roles of the 5-substituted-1H-tetrazole moiety is its function as a bioisostere for the carboxylic acid group. wikipedia.orgnih.govacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The tetrazole ring mimics the acidity and planar nature of a carboxylic acid, but it can offer advantages in terms of metabolic stability, lipophilicity, and pharmacokinetic properties. This has led to the incorporation of the 5-substituted tetrazole motif into numerous clinically used drugs. researchgate.netnih.gov

Beyond their use as carboxylic acid surrogates, 5-substituted tetrazoles are also valued for their high nitrogen content, which makes them of interest in materials science as components of high-energy materials. wikipedia.org Furthermore, they serve as versatile synthetic intermediates for the preparation of other heterocyclic compounds.

Scope and Academic Relevance of Investigating 5-(2-Phenylethyl)-1H-1,2,3,4-Tetrazole

The specific compound, this compound, combines the unique properties of the tetrazole ring with a phenylethyl substituent. The phenylethyl group is a common structural motif in many biologically active molecules and can participate in various non-covalent interactions, such as hydrophobic and π-stacking interactions.

The academic relevance of investigating this particular molecule lies in several areas:

Medicinal Chemistry: As a potential bioisostere of 3-phenylpropanoic acid, it could exhibit interesting biological activities. Its pharmacokinetic profile and metabolic stability compared to the corresponding carboxylic acid would be of significant interest in drug design and development. nih.gov

Synthetic Methodology: The synthesis of this compound from 3-phenylpropanenitrile serves as a practical example for the application of modern catalytic methods for tetrazole formation from aliphatic nitriles. scielo.brorganic-chemistry.org

Materials Science: The thermal properties and nitrogen content of this compound could be of interest for the development of new energetic materials or polymers.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-5H,6-7H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBZUWBUBBTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 5 2 Phenylethyl 1h 1,2,3,4 Tetrazole Scaffolds

N-Alkylation and N-Acylation Reactions on the Tetrazole Ring System

The tetrazole ring of 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole is an acidic N-H heterocycle, a characteristic that makes it amenable to nucleophilic substitution reactions such as N-alkylation and N-acylation. nih.gov The presence of four nitrogen atoms within the five-membered ring creates a unique electronic environment. nih.gov These reactions typically proceed by deprotonation of the ring's N-H proton with a suitable base to form a tetrazolate anion, which then acts as a nucleophile, attacking an alkyl or acyl halide. The acidic nature of the tetrazole N-H, with a pKa value often comparable to that of carboxylic acids, facilitates this initial deprotonation. mdpi.com

The choice of reagents and reaction conditions is crucial in determining the outcome of these transformations. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates, while acylation is typically achieved using acyl chlorides or anhydrides. The selection of the base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., THF, DMF) can significantly influence the reaction's efficiency and selectivity. beilstein-journals.orgnih.gov

Regioselectivity in N1 vs. N2 Alkylation/Acylation

A key challenge in the derivatization of 5-substituted-1H-tetrazoles is controlling the regioselectivity of alkylation or acylation. The tetrazolate anion is an ambident nucleophile, with potential reaction sites at the N1 and N2 positions, leading to the formation of two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.org In solution, the 1H-tautomer is generally the predominant and more stable form for 5-substituted tetrazoles. mdpi.comnih.gov However, this does not always translate to the exclusive formation of the N1-alkylated product.

The ratio of N1 to N2 isomers is highly dependent on several factors, including the steric hindrance of the substituent at the C5 position, the nature of the electrophile (alkylating/acylating agent), and the reaction conditions (solvent, counter-ion). rsc.orgresearchgate.net

Steric Effects: Bulky substituents at the C5 position tend to favor the formation of the N2-isomer to minimize steric clash with the incoming electrophile.

Electrophile Nature: The reaction mechanism, whether proceeding through an SN1 or SN2 pathway, can influence the product ratio. rsc.org Harder electrophiles may favor reaction at the site with the higher negative charge density, while softer electrophiles are more influenced by orbital considerations.

Reaction Conditions: The choice of base and solvent can alter the ionic character of the tetrazolate salt and the solvation of the anion, thereby influencing the nucleophilicity of the N1 and N2 positions. For example, studies on analogous heterocyclic systems like indazoles have shown that combinations like sodium hydride in tetrahydrofuran (B95107) can provide high N1 selectivity, whereas other conditions might favor the N2 product. beilstein-journals.orgnih.govd-nb.info Thermodynamic control, which allows for equilibration to the more stable isomer (often N1), can be favored under certain conditions, while kinetic control may lead to a different product distribution. nih.gov

| Factor | Influence on Regioselectivity (N1 vs. N2) | Rationale |

| C5 Substituent | Bulky groups can increase the proportion of the N2-isomer. | Steric hindrance disfavors substitution at the adjacent N1 position. rsc.org |

| Electrophile | SN1-type reactions may favor one isomer, while SN2 reactions may favor the other. | The mechanism (first-order vs. second-order nucleophilic substitution) plays a key role in determining the site of attack. rsc.org |

| Solvent | Solvent polarity and coordinating ability can influence the reactivity of the tetrazolate anion. | Solvation effects can differentially stabilize the transition states leading to the N1 and N2 products. |

| Base/Counter-ion | The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can direct alkylation. | Cations can coordinate with the nitrogen atoms of the ring, sterically blocking one site or enhancing the nucleophilicity of another. nih.gov |

Modification of the 2-Phenylethyl Side Chain

The 5-(2-phenylethyl) side chain offers additional sites for chemical modification, allowing for the synthesis of a broad array of derivatives with tailored properties. These transformations can be broadly categorized into reactions occurring on the terminal phenyl ring and those on the two-carbon ethylene (B1197577) linker.

Functional Group Interconversions on the Phenyl Ring

The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution. The ethyl-tetrazole moiety is generally considered an activating, ortho-, para-directing group. This allows for the introduction of various functional groups onto the aromatic ring, which can serve as handles for further derivatization.

Examples of Potential Phenyl Ring Modifications:

Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group, likely at the para position, which can be subsequently reduced to an amino group.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst can install a halogen atom (Br, Cl) onto the ring, again, primarily at the para position.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using the appropriate acyl/alkyl halide and a Lewis acid catalyst like aluminum chloride.

Sulfonation: Reaction with fuming sulfuric acid can add a sulfonic acid group to the ring.

These newly introduced functional groups can then undergo a wide range of secondary reactions (e.g., reduction of nitro groups, nucleophilic substitution of halogens, oxidation of alkyl groups) to create diverse analogues.

Formation of Complex Hybrid Systems Incorporating this compound

The this compound scaffold can serve as a foundational building block for the synthesis of more complex molecular architectures. By conjugating it with other heterocyclic systems, hybrid molecules with potentially novel properties can be created.

Conjugation with Other Heterocyclic Moieties (e.g., Triazoles, Pyrimidines)

The creation of hybrid molecules containing both a tetrazole and another heterocycle, such as a triazole or pyrimidine (B1678525), is a common strategy in medicinal chemistry and materials science. nih.govrsc.org The synthesis of such conjugates typically involves a multi-step approach where a functionalized derivative of this compound is reacted with a precursor of the second heterocyclic ring.

Strategies for Hybrid Molecule Synthesis:

Triazole Conjugation: A popular method for linking molecular fragments is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.gov To create a tetrazole-triazole hybrid, one could synthesize a derivative of this compound bearing either a terminal alkyne or an azide (B81097) group on the phenyl ring. This functionalized tetrazole could then be reacted with a corresponding triazole precursor that has the complementary azide or alkyne functionality to form a stable, covalently linked hybrid system.

Pyrimidine Conjugation: Pyrimidine rings are often constructed through condensation reactions. A derivative of this compound containing a reactive group, such as an amine or a ketone, could be used in a multicomponent reaction with other reagents to build a pyrimidine ring directly onto the tetrazole scaffold. semanticscholar.org For example, a tetrazole-containing aldehyde could react with a 1,3-dicarbonyl compound and a nitrogen source like urea (B33335) or guanidine (B92328) to form a substituted pyrimidine ring.

These strategies enable the modular assembly of complex molecules, where the tetrazole unit is combined with other pharmacologically or materially relevant heterocycles to explore new chemical space.

Synthesis of Fused Ring Systems

The synthesis of fused ring systems originating from a this compound scaffold is not well-documented. However, general methodologies for forming fused tetrazoles often involve intramolecular cyclization reactions. For the phenylethyl-substituted tetrazole, this would likely necessitate the introduction of a reactive functional group on the phenylethyl side chain that can undergo cyclization with one of the nitrogen atoms of the tetrazole ring.

Potential, though not experimentally confirmed for this specific compound, synthetic strategies could involve:

Intramolecular Cycloaddition: If an azide or a similar reactive group were introduced onto the ethyl chain, an intramolecular [3+2] cycloaddition could potentially lead to a fused system.

Pictet-Spengler Type Reaction: Activation of the phenyl ring, for instance through nitration, followed by reduction to an amino group, could set the stage for an intramolecular cyclization onto the tetrazole ring, possibly mediated by an aldehyde or ketone equivalent, to form a tetracyclic system.

It is important to note that these are hypothetical pathways based on established synthetic methods for other heterocyclic systems.

Reactivity Studies of the Tetrazole Ring

The reactivity of the tetrazole ring in 5-substituted derivatives is characterized by a balance between its aromatic stability and the propensity of the nitrogen-rich ring to undergo various transformations under specific conditions.

Ring-Opening Reactions and Subsequent Transformations

Tetrazole rings can undergo ring-opening reactions, often initiated by heat or light. This process typically involves the extrusion of a molecule of nitrogen (N₂). For 5-substituted tetrazoles, thermal decomposition can lead to the formation of nitrilimines or other reactive intermediates, which can then undergo subsequent transformations.

A common transformation following ring-opening is the formation of other heterocyclic systems. For instance, in the presence of suitable reagents, the intermediate could rearrange or be trapped to form oxadiazoles, thiadiazoles, or triazoles. The specific outcome would be highly dependent on the reaction conditions and the presence of other reactants.

Table 1: Potential Products from Ring-Opening of 5-Substituted Tetrazoles

| Starting Material | Condition | Potential Intermediate | Subsequent Product |

| 5-Substituted-1H-tetrazole | Thermal | Nitrilimine | 1,3,4-Oxadiazole (with acylating agent) |

| 5-Substituted-1H-tetrazole | Photochemical | Carbene/Nitrene | Rearrangement products |

Substitution Reactions and Reaction Pathways

Substitution reactions on the tetrazole ring of this compound can occur at the nitrogen atoms. The tetrazole anion, formed by deprotonation of the N-H proton, is a potent nucleophile and can react with various electrophiles.

Alkylation and Acylation: The most common substitution reactions involve the alkylation or acylation of the ring nitrogens. Reaction with alkyl halides or acyl chlorides in the presence of a base typically yields a mixture of N1 and N2 substituted isomers. The ratio of these isomers is influenced by the nature of the substituent at the 5-position, the electrophile, the solvent, and the reaction conditions. For the 5-(2-phenylethyl) group, steric hindrance is not expected to be a major directing factor, and a mixture of N1 and N2 isomers would be anticipated.

Electrophilic Substitution on Carbon: Direct electrophilic substitution on the C5 carbon of a pre-formed tetrazole ring is generally not feasible due to the electron-deficient nature of the ring.

Table 2: Common Substitution Reactions on the Tetrazole Ring

| Reaction Type | Reagent | Position of Substitution | Typical Product |

| Alkylation | Alkyl Halide | N1 and N2 | 1,5- and 2,5-Disubstituted Tetrazoles |

| Acylation | Acyl Chloride | N1 and N2 | N-Acyltetrazoles |

Spectroscopic Characterization and Structural Elucidation of 5 2 Phenylethyl 1h 1,2,3,4 Tetrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for an unambiguous structural assignment.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of a 5-substituted-1H-tetrazole provides distinct signals corresponding to the different proton environments within the molecule. In the case of this compound, the spectrum is expected to show characteristic signals for the protons of the phenylethyl group and the acidic proton of the tetrazole ring.

The protons of the ethyl bridge typically appear as two triplets. The methylene (B1212753) group adjacent to the phenyl ring (-CH₂-Ph) and the methylene group attached to the tetrazole ring (Tetrazole-CH₂-) would exhibit distinct chemical shifts due to their different electronic environments. The protons of the phenyl ring usually present as a multiplet in the aromatic region of the spectrum.

A key feature in the ¹H NMR spectrum of 1H-tetrazoles is the signal for the N-H proton. This proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet at a downfield position (typically δ > 10 ppm), and its position can be influenced by the solvent and concentration. For instance, in 5-phenyl-1H-tetrazole, the N-H proton signal is observed as a broad singlet at approximately 17.45 ppm in DMSO-d₆. scielo.org.za Similarly, for 5-(benzylthio)-1H-tetrazole, this proton resonates in the range of 13.40-11.50 ppm in CDCl₃. rsc.org

Table 1: Representative ¹H NMR Data for 5-Substituted-1H-Tetrazoles

| Compound | Solvent | N-H (δ, ppm) | Aromatic-H (δ, ppm) | Other Protons (δ, ppm) |

|---|---|---|---|---|

| 5-Phenyl-1H-tetrazole scielo.org.za | DMSO-d₆ | 17.45 (br s, 1H) | 7.99 (d, 2H), 7.54 (t, 3H) | - |

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atom of the tetrazole ring (C-5) is a key diagnostic signal and typically appears in the downfield region of the spectrum, often between 150 and 160 ppm. For example, the C-5 carbon of 5-phenyl-1H-tetrazole resonates at 155.93 ppm in DMSO-d₆. scielo.org.za The carbons of the phenylethyl substituent will also have characteristic chemical shifts. The carbons of the phenyl ring will appear in the aromatic region (typically 120-140 ppm), while the two methylene carbons of the ethyl bridge will be found in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for 5-Substituted-1H-Tetrazoles

| Compound | Solvent | C-5 of Tetrazole (δ, ppm) | Aromatic-C (δ, ppm) | Other Carbons (δ, ppm) |

|---|---|---|---|---|

| 5-Phenyl-1H-tetrazole scielo.org.za | DMSO-d₆ | 155.93 | 131.84, 129.78, 127.33, 124.63, 120.69 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively establish the connectivity of atoms and overcome any ambiguities in the one-dimensional spectra, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the ethyl bridge and between the protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, it would show a correlation between the protons of each methylene group and the carbon to which they are attached.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H and C-H bonds, as well as vibrations associated with the tetrazole and phenyl rings.

A broad absorption band in the region of 2500-3200 cm⁻¹ is typically characteristic of the N-H stretching vibration of the tetrazole ring, often with a complex pattern due to hydrogen bonding. The aromatic C-H stretching vibrations of the phenyl group are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching of the ethyl bridge would be observed just below 3000 cm⁻¹.

The tetrazole ring itself has several characteristic vibrations. These include ring stretching vibrations (C=N, N=N) which typically appear in the 1400-1600 cm⁻¹ region. For instance, in 5-phenyl-1H-tetrazole, bands at 1601 cm⁻¹ and 1457 cm⁻¹ are attributed to these vibrations. scielo.org.za The in-plane and out-of-plane bending vibrations of the ring are also observed at lower frequencies.

Table 3: Representative IR Absorption Bands for 5-Substituted-1H-Tetrazoles

| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | Tetrazole Ring Vibrations (cm⁻¹) |

|---|---|---|---|---|

| 5-Phenyl-1H-tetrazole scielo.org.za | ~2919 (broad) | ~3100-3000 | - | 1601, 1457, 1281 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to its molecular weight. A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), resulting in a significant fragment ion at [M-28]⁺. Further fragmentation of the phenylethyl side chain would also be expected. For example, cleavage of the benzylic C-C bond could lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and stable fragment in molecules containing a benzyl (B1604629) group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to confirm its elemental composition, distinguishing it from other compounds that may have the same nominal mass. The high accuracy of HRMS provides a high degree of confidence in the assigned molecular formula. For instance, in the study of 5-vinyl-1H-tetrazole, HRMS was used to confirm the molecular ion with a mass accuracy of 0.23 ppm. mdpi.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 5-phenyl-1H-tetrazole |

| 5-(benzylthio)-1H-tetrazole |

| 5-(4-Methylbenzyl)-1H-tetrazole |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the types of electronic transitions available in the molecule, which are primarily influenced by the presence of chromophores—groups of atoms involved in π bonding. uzh.ch

For this compound, the principal chromophores are the phenyl ring and the tetrazole ring. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. libretexts.org

n → π* Transitions: These transitions occur when a lone pair (non-bonding) electron, such as those on the nitrogen atoms of the tetrazole ring, is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) but are also significantly less intense than π → π* transitions. uzh.ch

Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm), making them difficult to analyze with standard spectrometers. pnrjournal.com However, the introduction of a substituent containing a chromophore, such as the phenylethyl group, shifts the absorption to a more accessible wavelength. For instance, a related compound, 5-(benzylthio)-1H-tetrazole, exhibits a distinct absorbance peak at 271 nm when dissolved in DMSO, which is attributed to the electronic transitions within the molecule. pnrjournal.com It is expected that this compound would exhibit a similar absorption profile, primarily due to the π → π* transitions of the phenyl group, likely modified by the presence of the tetrazole ring.

| Type of Transition | Orbitals Involved | Associated Chromophore | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|---|

| π → π | π bonding → π antibonding | Phenyl Ring, Tetrazole Ring | High | High (Strong) |

| n → π | n non-bonding → π antibonding | Tetrazole Ring (Nitrogen lone pairs) | Low | Low (Weak) |

X-ray Crystallography for Solid-State Molecular Architecture

Data from several analogous compounds, such as 5-vinyl-1H-tetrazole and 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, show that these molecules often crystallize in monoclinic or triclinic systems. mdpi.comresearchgate.netnih.gov The fundamental structural unit is defined by the unit cell parameters (a, b, c, α, β, γ).

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 5-Vinyl-1H-tetrazole | C₃H₄N₄ | Monoclinic | P2₁/c | mdpi.com |

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | C₈H₇N₅O₂ | Monoclinic | P2₁/c | researchgate.net |

| 5-Pentyl-1H-tetrazole | C₆H₁₂N₄ | Triclinic | P-1 | nih.gov |

| 1-(2,2-Diphenylethyl)-1H-tetrazole | C₁₅H₁₄N₄ | Monoclinic | P2₁/c | nih.gov |

The conformation of this compound is primarily defined by the torsion angles (also known as dihedral angles) along the ethyl bridge connecting the phenyl and tetrazole rings. These angles dictate the spatial relationship between the two ring systems. The key torsion angles would be C(ring)-C(ring)-Cα-Cβ and C(ring)-Cα-Cβ-C(phenyl).

In related structures, the substituent ring is often twisted out of the plane of the tetrazole ring. For example, in 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene (B151609) ring and the tetrazole ring is 45.7(2)°. researchgate.net This non-planar arrangement is common and helps to minimize steric hindrance. For this compound, the flexibility of the ethyl linker allows for significant rotational freedom. The preferred conformation in the solid state will be the one that achieves the most stable crystal packing, balancing intramolecular steric effects with favorable intermolecular interactions. The planarity of the tetrazole and phenyl rings themselves is generally maintained, but their relative orientation is highly variable.

| Compound | Atoms Defining Dihedral Angle | Angle (°) | Significance | Reference |

|---|---|---|---|---|

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Plane of Benzene Ring vs. Plane of Tetrazole Ring | 45.7 | Shows significant twisting between the two ring systems. | researchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol | Plane of Phenyl Ring vs. Plane of Tetrazole Ring | 54.15 / 67.48 | Indicates conformational flexibility and non-planarity. | lookchem.com |

The crystal packing of 5-substituted-1H-tetrazoles is heavily influenced by a network of intermolecular interactions. numberanalytics.com The acidic proton on the N1 atom of the tetrazole ring makes it a strong hydrogen bond donor, while the other nitrogen atoms (particularly N3 and N4) are effective hydrogen bond acceptors. nih.gov

The most common and structure-directing interaction in 1H-tetrazoles is the N—H···N hydrogen bond. nih.gov This interaction frequently links molecules into infinite one-dimensional chains or dimeric pairs. mdpi.comresearchgate.net For example, in the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains running parallel to the a-axis by these N—H···N bonds. researchgate.net

In addition to strong hydrogen bonding, weaker interactions play a crucial role in stabilizing the three-dimensional lattice:

π–π Interactions: The aromatic nature of both the tetrazole and phenyl rings allows for π–π stacking interactions. These can occur between adjacent tetrazole rings or between phenyl rings, contributing to the cohesion of the crystal lattice. researchgate.netnih.gov

C—H···N and C—H···π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors and nitrogen atoms or the face of a π-system as acceptors, are also frequently observed. nih.gov In 1-(2,2-diphenylethyl)-1H-tetrazole, for instance, C—H···N interactions link tetrazole rings into chains, and C—H···π forces hold adjacent layers together. nih.gov

For this compound, a combination of these interactions would be expected to direct its crystal packing. The N—H···N hydrogen bonds would likely form a primary structural motif, such as a chain or dimer, with the phenylethyl groups oriented in a way that maximizes stabilizing van der Waals forces and potential C—H···π or π–π stacking interactions between the phenyl rings.

| Type of Interaction | Description | Example Compound | Reference |

|---|---|---|---|

| N—H···N Hydrogen Bond | Strong interaction linking tetrazole rings into chains or dimers. | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, 5-Vinyl-1H-tetrazole | mdpi.comresearchgate.net |

| π–π Stacking | Attractive interaction between the π-systems of aromatic rings. | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | researchgate.net |

| C—H···N Hydrogen Bond | Weak hydrogen bond between a C-H group and a nitrogen acceptor. | 1-(2,2-Diphenylethyl)-1H-tetrazole | nih.gov |

| C—H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring. | 1-(2,2-Diphenylethyl)-1H-tetrazole | nih.gov |

Computational and Theoretical Studies on 5 2 Phenylethyl 1h 1,2,3,4 Tetrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. By solving approximations of the Schrödinger equation, these methods determine the electronic structure and energy of a molecule. For 5-substituted tetrazoles, including the 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole system, these calculations are crucial for understanding tautomeric stability, geometric parameters, and electronic properties. researchgate.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used in computational chemistry. researchgate.net The HF method offers a foundational approach by approximating the many-electron wavefunction as a single Slater determinant, providing a reasonable first estimate of molecular properties. arxiv.org However, it does not fully account for electron correlation, which can be a limitation.

DFT has become a leading method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. rsc.org Methods like the popular B3LYP functional, a hybrid approach that incorporates elements of both HF and DFT, have been widely used to study the electronic structures of tetrazole derivatives. researchgate.netresearchgate.net These calculations are employed to optimize the ground state geometries, predict spectroscopic properties, and analyze electronic characteristics such as orbital energies and charge distributions. researchgate.net For the this compound system, both HF and DFT methods can be used to model its structure and energetics, with DFT generally expected to provide more accurate results due to its inclusion of electron correlation. arxiv.org

Selection of Basis Sets and Their Impact on Results

The accuracy of any quantum chemical calculation is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. researchgate.netosti.gov Common choices include Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ). nih.govmdpi.com

The selection of a basis set represents a trade-off between computational cost and accuracy. mdpi.com Larger basis sets with more functions, including polarization (d,p) and diffuse functions, provide a more flexible description of the electron distribution and yield more accurate results, particularly for properties like dipole moments and for describing anions or weak interactions. researchgate.netnih.gov For a molecule like this compound, a basis set such as 6-311++G(d,p) would be appropriate for obtaining reliable geometries and electronic properties. researchgate.net Studies have shown that even for foundational calculations, the choice of basis set can significantly influence the outcome, and care must be taken to select one that is adequate for the property being investigated. osti.govmdpi.com

Table 1: Representative Basis Sets and Their Typical Applications

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Initial, low-cost calculations; primarily of historical interest. |

| 6-31G(d) | Split-valence basis set with d-type polarization functions on heavy atoms. | Standard for geometry optimizations and frequency calculations on medium-sized molecules. |

| 6-311++G(d,p) | Triple-split valence with diffuse functions on all atoms and polarization functions on heavy and hydrogen atoms. | Higher accuracy calculations of energies, geometries, and properties like electron affinities. |

| cc-pVTZ | Correlation-consistent polarized triple-zeta. Systematically improvable. | High-accuracy calculations where electron correlation is critical. |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic behavior. For this compound, analyzing its electronic properties provides a deeper understanding of its chemical nature.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net For 5-substituted tetrazoles, the nature of the substituent at the C5 position can significantly influence the HOMO and LUMO energy levels. nih.gov An electron-donating group would be expected to raise the HOMO energy, while an electron-withdrawing group would lower the LUMO energy, generally leading to a smaller energy gap and increased reactivity. nih.gov Calculations for various tetrazole derivatives using DFT methods like B3LYP/6-31g(d,p) have shown that the HOMO-LUMO gap is a useful parameter for predicting their chemical behavior. researchgate.net

Table 2: Illustrative FMO Data for 5-Substituted Tetrazoles

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| 5-Methyl-1H-tetrazole | -7.5 | -0.8 | 6.7 | Low |

| 5-Phenyl-1H-tetrazole | -6.9 | -1.2 | 5.7 | Moderate |

| 5-Nitro-1H-tetrazole | -8.2 | -3.5 | 4.7 | High |

Charge Distribution and Atomic Charges (e.g., Mulliken Population Analysis)

The distribution of electron density in a molecule is key to understanding its electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. Mulliken population analysis is a common method for estimating the partial atomic charges on each atom in a molecule from quantum chemical calculations.

This analysis partitions the total electron density among the constituent atoms. For the this compound molecule, Mulliken charge analysis can reveal the electronic character of the tetrazole ring's nitrogen atoms and the influence of the phenylethyl substituent. Typically, the nitrogen atoms of the tetrazole ring carry a negative partial charge, making them potential sites for interaction with electrophiles or for hydrogen bonding. nih.gov It is important to note, however, that Mulliken charges are known to be highly sensitive to the choice of basis set, and thus the absolute values should be interpreted with caution. Despite this, the relative charges and trends can still provide valuable chemical insight.

Dipole Moments and Polarity

Table 3: Calculated Dipole Moments (μ) for Tetrazole Tautomers

| Compound | Tautomer | Calculated Dipole Moment (Debye) |

|---|---|---|

| 5-Phenyl-1H-tetrazole | 1H-Tautomer | ~5.1 D |

| 2H-Tautomer | ~2.4 D | |

| 5-Methyl-1H-tetrazole | 1H-Tautomer | ~5.5 D |

| 2H-Tautomer | ~2.9 D |

Based on the available search results, it is not possible to generate a scientifically accurate article focusing solely on the computational and theoretical studies of “this compound” as requested. The search results contain information on other substituted tetrazoles, the parent tetrazole molecule, and general computational methodologies. However, they lack specific research findings, data tables, and detailed analysis pertaining directly to the molecular geometry, vibrational frequencies, reactivity indices, thermodynamic properties, and molecular dynamics of this compound.

To fulfill the user's request, which requires strict adherence to a detailed outline on this specific compound, dedicated computational chemistry studies on "this compound" are necessary. Extrapolating data from different, albeit related, molecules would not be scientifically sound and would violate the core requirement for accuracy. Therefore, without specific sources for the target compound, the requested article cannot be generated.

Coordination Chemistry of 5 2 Phenylethyl 1h 1,2,3,4 Tetrazole Ligands

Ligand Design and Synthesis Featuring the 5-(2-Phenylethyl)-1H-1,2,3,4-Tetrazole Moiety

The design of ligands incorporating the this compound moiety is driven by the versatile coordination capabilities of the tetrazole ring and the structural influence of the phenylethyl substituent. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and spatial characteristics but with enhanced metabolic stability. thieme-connect.comnih.gov The four nitrogen atoms of the tetrazole ring provide multiple potential coordination sites, allowing for a variety of binding modes to metal centers. researchgate.netresearchgate.net

The 5-(2-phenylethyl) group introduces several key features to the ligand. Its non-polar, aromatic nature can influence the solubility of the resulting metal complexes in organic solvents and can lead to the formation of specific supramolecular architectures through π-π stacking interactions. The flexibility of the ethyl linker between the phenyl and tetrazole rings allows for a degree of conformational freedom, which can accommodate different coordination geometries around a metal center.

The synthesis of 5-substituted 1H-tetrazoles, including this compound, is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. thieme-connect.comorganic-chemistry.org This method is highly versatile and can be catalyzed by a variety of reagents. For instance, the synthesis of 5-benzyl- and 5-aryl-1H-tetrazoles has been efficiently carried out using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in DMF. thieme-connect.com Another common approach involves the use of sodium azide and a Lewis acid catalyst, such as zinc salts, in a suitable solvent. organic-chemistry.org The general reaction for the synthesis of this compound from 3-phenylpropanenitrile is depicted below:

Figure 1: General synthesis of this compound via [3+2] cycloaddition.

Complex Formation with Various Metal Ions

The deprotonated form of this compound, the 5-(2-phenylethyl)tetrazolate anion, is expected to be an excellent ligand for a wide range of metal ions due to the multiple nitrogen donor atoms in the heterocyclic ring. The coordination can occur through one or more of these nitrogen atoms, leading to mono-, bi-, or polydentate coordination modes. researchgate.netarkat-usa.org

5-Substituted tetrazoles readily form stable complexes with a variety of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). rsc.orgscielo.br The coordination of the tetrazolate ligand to the metal center can result in the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. researchgate.net The specific architecture of the resulting complex is influenced by the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

For example, studies on 5-methyltetrazole (B45412) have shown the formation of binuclear copper(II) complexes with bridging tetrazolate ligands. rsc.org Similarly, cobalt(II) has been shown to form mononuclear complexes with 5-(4-pyridyl)tetrazole where the ligand coordinates through the pyridyl nitrogen. nih.gov It is anticipated that 5-(2-phenylethyl)tetrazolate would form similar complexes, with the specific geometry being influenced by the steric bulk of the phenylethyl group. In dimethylformamide solution, nickel(II) has been shown to form complexes with 5-phenyltetrazole. capes.gov.br

The tetrazolate moiety is also capable of coordinating to alkali and alkaline earth metals. rsc.orgresearchgate.net The interaction is primarily electrostatic in nature, leading to the formation of salts. However, in the solid state, these can exhibit complex coordination patterns, often involving bridging tetrazolate ligands and coordinated water molecules to satisfy the coordination sphere of the metal ion. rsc.orgresearchgate.net

For instance, a series of alkali and alkaline earth metal salts of tetrazolone have been synthesized and structurally characterized, revealing the formation of coordination polymers. rsc.org Similarly, the tetrazole-5-carboxylate anion has been used to form complexes with strontium(II) and barium(II). nih.govacs.org It is expected that this compound would form analogous salts with alkali and alkaline earth metals.

Structural Characterization of Metal-Tetrazole Complexes

The structural elucidation of metal-tetrazole complexes is crucial for understanding their properties and potential applications. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing metal-tetrazole complexes.

Infrared Spectroscopy: The IR spectrum of the free this compound ligand would show characteristic bands for the N-H, C=N, and N=N stretching vibrations of the tetrazole ring, as well as the C-H and C=C vibrations of the phenylethyl group. Upon coordination to a metal ion, shifts in the positions of the tetrazole ring vibrations are expected. The disappearance or significant broadening of the N-H stretching band is indicative of deprotonation and coordination of the tetrazolate anion. Shifts in the C=N and N=N stretching frequencies can provide insights into the coordination mode of the tetrazole ring. For example, in metal complexes of 5-(benzylthio)-1H-tetrazole, characteristic peaks for the tetrazole group are observed in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and its diamagnetic metal complexes. The ¹H NMR spectrum of the free ligand would show signals for the protons of the phenylethyl group and a signal for the N-H proton of the tetrazole ring. Upon complexation, changes in the chemical shifts of the protons adjacent to the coordination site are expected. For paramagnetic complexes, the NMR signals are often broadened, but can still provide valuable structural information. For instance, the ¹H NMR spectrum of 5-(benzylthio)-1H-tetrazole shows a signal for the N-H proton in the range of δ 13.40-11.50 ppm and signals for the aromatic and methylene (B1212753) protons of the benzyl (B1604629) group. pnrjournal.com

| Compound | Technique | Key Signals/Bands and Assignments |

|---|---|---|

| 5-(4-Bromobenzyl)-1H-tetrazole | ¹H NMR (DMSO-d₆) | δ 7.57 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 4.32 (s, 2H, CH₂) |

| 5-(4-Bromobenzyl)-1H-tetrazole | ¹³C NMR (DMSO-d₆) | δ 136.3, 132.6, 132.5, 131.9, 121.2, 29.2 |

| 5-(2-Chlorophenyl)-1H-tetrazole | IR (cm⁻¹) | 1470, 1563, 1602, 2923 |

| Ni(II) complex with a tetradentate Schiff base ligand | UV-Vis (nm) | Bands characteristic of a distorted square planar geometry |

| Co(II) complex with a tetradentate Schiff base ligand | UV-Vis (nm) | Bands indicative of a distorted octahedral geometry |

The coordination number and geometry around the metal center are also determined through X-ray diffraction. For example, iron(II) complexes with 1-alkyltetrazoles have been shown to have an octahedral geometry with six coordinating tetrazole ligands. researchgate.net In a mononuclear cobalt(II) complex with 5-(4-pyridyl)tetrazole, the cobalt center is octahedrally coordinated by two pyridyl nitrogen atoms and four water molecules. nih.gov The crystal packing is often stabilized by hydrogen bonding and, in the case of ligands with aromatic substituents like the phenylethyl group, by π-π stacking interactions.

| Complex | Crystal System | Space Group | Coordination Geometry | Key Structural Features |

|---|---|---|---|---|

| Fe(1-propyltetrazole)₆₂ | Trigonal | R-3 | Octahedral | Six monodentate tetrazole ligands coordinated to Fe(II) |

| [Co(5-(4-pyridyl)tetrazole)₂(H₂O)₄]·H₂O | Monoclinic | P2₁/c | Distorted Octahedral | Coordination through pyridyl nitrogen; extensive hydrogen bonding |

| [Cu₂(5-methyltetrazolate)₄(2,2'-bipyridine)₂] | Monoclinic | P2₁/n | Square Pyramidal | Bridging tetrazolate ligands forming a binuclear complex |

| Sr(tetrazole-5-carboxylate)₂(H₂O)₂.₇₅ | Tetragonal | I4₁/a | - | Coordination polymer with channels |

Applications of Tetrazole-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The unique structural features of tetrazole-based coordination polymers and MOFs, such as high nitrogen content, robust frameworks, and tunable porosity, make them promising candidates for a variety of applications. These applications primarily stem from the electronic properties of the tetrazole moiety and the structural characteristics of the resulting frameworks.

Catalysis

Tetrazole-containing MOFs have demonstrated significant potential as catalysts, particularly in the conversion of carbon dioxide (CO2) into valuable chemicals. The nitrogen-rich nature of the tetrazole ring can enhance the catalytic activity of the metal centers.

A notable example is a zinc-based MOF, [Zn2(μ3-1κN,2κN′,3κO-HL)2(DMF)2]n·nH2O, constructed from a tetrazole-amide-benzoate ligand. researchgate.netmdpi.com This MOF has been shown to be an efficient catalyst for the cycloaddition of CO2 with various epoxides to produce cyclic carbonates. researchgate.netmdpi.com The catalytic efficiency is attributed to the Lewis basic sites of the tetrazole ring which interact with and activate the CO2 molecules. mdpi.com The presence of a co-catalyst, such as tetrabutylammonium (B224687) bromide (TBABr), can further enhance the catalytic performance. researchgate.netmdpi.com The catalyst has demonstrated good reusability over multiple cycles with conversions of epoxides ranging from 17% to 99%. researchgate.netmdpi.com

Another application is in photocatalysis. A copper-based MOF incorporating a tetraphenylethylene-tetrazole linker has been successfully employed as a photocatalyst for the reduction of CO2 under visible light. acs.org This material exhibited a robust carbon monoxide production rate of up to 2.71 mmol g⁻¹ h⁻¹ with a selectivity of 82.8%. acs.org

Interactive Data Table: Catalytic Performance of a Zn-based Tetrazole MOF in CO2 Cycloaddition

| Epoxide Substrate | Conversion (%) |

| Epichlorohydrin | 99 |

| Propylene oxide | 95 |

| Styrene oxide | 85 |

| Cyclohexene oxide | 17 |

| Data sourced from research on a novel nitrogen-rich Zn(II) MOF. researchgate.netmdpi.com |

Gas Adsorption and Separation

The porous nature of many tetrazole-based MOFs makes them suitable for applications in gas storage and separation. The ability to tune the pore size and surface chemistry by modifying the organic ligand allows for selective gas adsorption.

For instance, a three-dimensional porous copper-based framework, {Cu5(Tz)9·8H2O}n (where Tz = tetrazolate), has demonstrated selective adsorption of hydrogen (H2) and carbon dioxide (CO2) over nitrogen (N2). acs.org Another study on two new MOFs, {[Zn2(HL)2]·0.5DMF·H2O}n and {[Cd2(HL)2]·1.5H2O}n, revealed that the desolvated zinc-based MOF possesses moderate gas sorption capabilities for N2, CO2, and methane (B114726) (CH4), with high selectivity ratios for CO2/N2 and CO2/CH4 at 273 K. researchgate.net

A nickel-based MOF with a naphthalene (B1677914) tetrazole linker has been investigated as a filler in polycarbonate membranes for gas separation. acs.org This MOF exhibited a CO2 uptake of 1.85 mmol g⁻¹, attributed to the presence of the tetrazole groups. acs.org

Interactive Data Table: Gas Adsorption Selectivity of a Zn-based Tetrazole MOF

| Gas Mixture | Selectivity Ratio | Temperature (K) |

| CO2/N2 (15:85) | 102 | 273 |

| CO2/CH4 (50:50) | 20 | 273 |

| Data from a study on a MOF with a three-directional intersecting channel system. researchgate.net |

Luminescence and Sensing

Luminescent coordination polymers (LCPs) and MOFs are of great interest for their potential applications in chemical sensing. The introduction of tetrazole ligands can influence the luminescent properties of the resulting frameworks.

Several zinc and cadmium-based coordination polymers incorporating tetrazole ligands have been synthesized and their luminescent properties investigated. nih.govrsc.org For example, a zinc coordination polymer, [Zn(CH3CN4)2]3(H2O), exhibits a strong blue fluorescent emission at 396 nm in the solid state at room temperature. nih.gov A cadmium-based 2D coordination polymer has been shown to selectively detect tetracycline (B611298) and chlortetracycline (B606653) in aqueous solutions through a turn-off fluorescence effect. rsc.org

Furthermore, a lead(II) complex containing a tetrazolate ligand has been explored as a multifunctional luminescent sensor. bohrium.com The emission properties of such complexes can be influenced by the coordination geometries of the metal ions and the nature of the ancillary ligands. bohrium.com

Interactive Data Table: Luminescent Properties of Tetrazole-Based Coordination Polymers

| Compound | Metal Ion | Emission λmax (nm) |

| [Zn(CH3CN4)2]3(H2O) | Zn(II) | 396 |

| [Zn(HCN4)2] | Zn(II) | 418 |

| [Zn(4-MPTZ)2] | Zn(II) | 397 |

| Data from a study on novel zinc coordination polymers with tetrazolyl ligands. nih.gov |

Magnetic Properties

The arrangement of metal ions and the nature of the bridging ligands in coordination polymers significantly influence their magnetic properties. Tetrazolate ligands can act as effective bridges for magnetic coupling between metal centers.

Several coordination polymers of manganese(II), copper(II), and cobalt(II) with the 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid ligand have been synthesized, and their magnetic properties studied. rsc.org These compounds were found to exhibit antiferromagnetic coupling between the metal ions. rsc.org Similarly, a neodymium(III) coordination polymer with tetrazole-1-acetic acid also showed weak antiferromagnetic coupling. researchgate.net The diverse coordination modes of the tetrazole ligand, in conjunction with other bridging ligands like azide, can lead to interesting magnetic behaviors, including antiferrimagnetic interactions in copper(II) coordination polymers.

Drug Delivery

Metal-organic frameworks have emerged as promising candidates for drug delivery systems due to their high porosity and tunable functionality. While specific studies on tetrazole-based MOFs for drug delivery are still developing, the general principles of MOF-based drug delivery are applicable. MOFs can encapsulate drug molecules within their pores, offering the potential for controlled and targeted release. The surface of MOFs can be functionalized to improve biocompatibility and target specific cells or tissues. Stimuli-responsive MOFs, which release their cargo in response to specific triggers like pH or redox potential, are a particularly promising area of research for cancer therapy and other diseases. drpress.orgnih.gov

Applications in Materials Science and Advanced Functional Materials

Development of Energetic Materials

While the tetrazole ring's high nitrogen content is a key feature for its use in energetic materials, no specific research findings, data, or discussions concerning the synthesis, characterization, or application of 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole as an energetic material were identified.

High Nitrogen Content Materials and Energy Release Characteristics

There is no available research that characterizes the energy release, thermal stability, or detonation properties of this compound.

Formulation in Propellants and Explosives

No public domain literature or patents mention the formulation or testing of this compound in propellants or explosives.

Gas Generation Systems

Information regarding the use of this compound in gas generation systems, such as those used in automotive airbags, is not available in published research.

Polymer Chemistry and Coating Technologies

No studies have been identified that describe the use of this compound as a monomer for polymerization, as a component in polymer blends, or in the development of coating technologies.

Corrosion Inhibition: Mechanisms and Performance of Tetrazole Derivatives

The general class of tetrazole compounds is known for its rust-preventing features. google.com A patent document includes "5-phenethyl-1H-tetrazole" in a list of tetrazole compounds. google.com However, this document does not provide any specific performance data, mechanisms of action, or detailed research findings regarding the use of this compound as a corrosion inhibitor. The focus of the work is on other novel tetrazole silane (B1218182) compounds. google.com Therefore, while its potential can be inferred from its chemical class, there is no specific, documented evidence of its performance or mechanism in corrosion inhibition.

Analytical Chemistry Applications

While no research describes the application of this compound as an analytical reagent or tool, its physicochemical properties have been characterized in a medicinal chemistry context. A study systematically compared its properties to its carboxylic acid analogue, 3-phenylpropanoic acid, to evaluate its role as a bioisostere. acs.orgnih.gov This characterization provides analytical data on the compound itself.

The study found that while the tetrazole and its corresponding carboxylic acid have similar pKₐ and lipophilicity (logD₇.₄) values, the tetrazole derivative is significantly less permeable in Parallel Artificial Membrane Permeability Assays (PAMPA). nih.gov Researchers also noted that the tetrazole engages in significantly stronger hydrogen bond interactions as a donor compared to the carboxylic acid. acs.orgnih.gov

| Compound | Property | Value |

|---|---|---|

| This compound | pKa | 4.8 |

| logD (pH 7.4) | 1.1 | |

| PAMPA Permeability (Pₐₚₚ, 10⁻⁶ cm s⁻¹) | 0.1 | |

| 3-Phenylpropanoic Acid (Analogue) | pKa | 4.7 |

| logD (pH 7.4) | 1.0 | |

| PAMPA Permeability (Pₐₚₚ, 10⁻⁶ cm s⁻¹) | >20 |

Use in Detection and Quantification Methods for Nitrogen-Containing Compounds

There is currently no specific information available in the reviewed scientific literature detailing the use of this compound as a primary reagent or functional component in methods for the detection and quantification of nitrogen-containing compounds. General analytical techniques for the quantification of such compounds, for instance, primary amines, often rely on colorimetric assays using dyes like Orange II and Coomassie Brilliant Blue, or derivatization with reagents that introduce a chromophore or fluorophore to the analyte for enhanced detection. nih.gov While the tetrazole moiety itself is a nitrogen-rich heterocycle, the specific application of the this compound derivative in this analytical context has not been documented.

Derivatizing Reagents in Analytical Techniques

Similarly, a comprehensive review of available literature does not indicate that this compound is a commonly employed derivatizing reagent in analytical techniques such as High-Performance Liquid Chromatography (HPLC). Derivatization in analytical chemistry is a process where a target analyte is chemically modified to produce a new compound with properties that are more suitable for analysis by a particular method, for example, by enhancing its detectability (e.g., UV-Vis or fluorescence) or improving its chromatographic separation. researchgate.net

While various tetrazole compounds are synthesized for a wide range of applications, including coordination chemistry and medicinal chemistry, the specific use of this compound as a derivatizing agent for other molecules in analytical procedures is not described in the existing body of scientific research. The development and validation of analytical methods often involve the use of well-established derivatizing reagents with known reaction mechanisms and spectral properties. researchgate.net

Theoretical and Structural Aspects of Tetrazole Bioisosterism

Principles of Bioisosterism and Structural Mimicry

Bioisosterism is a cornerstone strategy in medicinal chemistry for the rational design of new drugs by modifying a lead compound. It involves the substitution of a functional group with another that possesses similar physicochemical properties, aiming to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. For heterocyclic compounds like 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole, the tetrazole ring serves as a non-classical bioisostere, capable of mimicking key functional groups.

The 5-substituted-1H-tetrazole moiety, as seen in this compound, is one of the most successful and widely used bioisosteres for the carboxylic acid group. nih.govresearchgate.net This mimicry is rooted in several shared physicochemical characteristics that allow the tetrazole to replicate the biological interactions of a carboxylic acid.

Key similarities include:

Acidity (pKa): The N-H proton of the 1H-tetrazole ring is acidic, with a pKa value typically in the range of 4.5 to 4.9. This is remarkably similar to the pKa of many carboxylic acids (around 4.2 to 4.4), meaning that at physiological pH, the tetrazole ring will exist predominantly in its deprotonated, anionic form (tetrazolate), just as a carboxylic acid exists as a carboxylate. acs.org

Planar Geometry: Both the tetrazole ring and the carboxylate group are planar. This structural similarity allows the tetrazole to occupy a similar spatial orientation within a receptor's binding site. nih.gov

Charge Delocalization: In the anionic (deprotonated) state, the negative charge is delocalized over the four nitrogen atoms of the tetrazole ring, similar to how the charge is delocalized across the two oxygen atoms of a carboxylate. This creates a comparable molecular electrostatic potential, enabling similar ionic and hydrogen bond interactions. acs.org

Lipophilicity: Tetrazoles are generally more lipophilic (less polar) than their carboxylic acid counterparts. This can be advantageous in drug design, potentially improving a molecule's ability to cross biological membranes. researchgate.net

| Property | 5-Substituted-1H-Tetrazole | Carboxylic Acid | Significance in Bioisosterism |

|---|---|---|---|

| pKa | ~4.5 - 4.9 acs.org | ~4.2 - 4.5 acs.org | Similar acidity ensures both are anionic at physiological pH, enabling similar ionic interactions. |

| Geometry | Planar Ring nih.gov | Planar Group nih.gov | Allows for similar spatial arrangement and fit in receptor binding sites. |

| Anion Charge Distribution | Delocalized over N1, N2, N3, N4 | Delocalized over two Oxygen atoms | Produces a similar electrostatic potential for binding interactions. acs.org |

| Hydrogen Bonding | Donor (N-H) & Acceptor (N2, N3, N4) nih.gov | Donor (O-H) & Acceptor (C=O) | Both groups can engage in crucial hydrogen bond networks with biological targets. |

While 5-substituted-1H-tetrazoles like this compound are primarily regarded as carboxylic acid surrogates, a different class—1,5-disubstituted tetrazoles—are recognized as effective mimics of the cis-amide bond. nih.govresearchgate.net An amide bond in a peptide chain can exist in either a trans or cis conformation. The cis conformation is sterically less favorable but is a critical feature in the bioactive conformation of many peptides and proteins, often inducing turns in the peptide backbone. nih.gov

The 1,5-disubstituted tetrazole ring locks the substituents into a fixed geometry that closely resembles the spatial arrangement of the groups attached to a cis-amide bond. acs.org This structural constraint makes it a valuable tool in peptidomimetic chemistry to design molecules that adopt a specific bioactive conformation. springernature.comacs.org For this compound, which has an unsubstituted N-H at the 1-position, this specific application as a cis-amide mimic is not its primary role. nih.gov

Hydrogen Bonding Capabilities and Noncovalent Interactions of the Tetrazole Ring

The tetrazole ring is a versatile participant in noncovalent interactions, which are critical for molecular recognition and binding to biological targets. nih.gov The ring in this compound can engage in several key interactions:

Hydrogen Bond Donor: The acidic proton on the N1 nitrogen (the N-H group) is an effective hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor: The lone pairs of electrons on the other "pyridine-like" nitrogen atoms (N2, N3, and N4) act as hydrogen bond acceptors. acs.orgnih.gov

π-π Stacking: The aromatic nature of both the tetrazole and the phenyl rings in this compound allows for potential π-π stacking interactions, either with aromatic residues in a protein binding site or through intermolecular self-assembly. nih.gov

Ionic Interactions: In its deprotonated (anionic) state, the tetrazolate ring can form strong salt bridges and ionic bonds with positively charged residues like arginine or lysine (B10760008) in a protein. researchgate.net

The ability of the tetrazole ring to act as both a hydrogen bond donor and acceptor, combined with its anionic potential, makes it a highly effective pharmacophore for establishing a robust network of interactions within a receptor active site. acs.orgnih.gov

| Interaction Type | Participating Atoms/Features | Role of Tetrazole Ring | Example Partner Group |

|---|---|---|---|

| Hydrogen Bond Donation | N1-H Proton | Donor | Carbonyl oxygen (e.g., in amides, esters) acs.orgnih.gov |

| Hydrogen Bond Acceptance | Lone pairs on N2, N3, N4 | Acceptor | O-H groups (e.g., Serine, Tyrosine), N-H groups (e.g., peptide backbone) acs.orgnih.gov |

| Ionic Interaction (Salt Bridge) | Anionic Tetrazolate Ring | Anion | Cationic groups (e.g., protonated Arginine, Lysine) researchgate.net |

| π-π Stacking | Aromatic π-system | π-system | Aromatic rings (e.g., Phenylalanine, Tyrosine) nih.gov |

Impact on Chemical Stability and Resistance to Degradative Pathways (from a chemical perspective)

From a chemical perspective, the tetrazole ring is known for its high degree of stability. This stability arises from its aromatic character, which involves a delocalized system of 6 π-electrons across the five-membered ring. nih.gov This aromaticity confers significant resistance to many chemical and metabolic degradation pathways.

Key aspects of its stability include:

Metabolic Resistance: Compared to carboxylic acids, which can undergo metabolic processes like β-oxidation or conjugation (e.g., glucuronidation), the tetrazole ring is generally resistant to such transformations. acs.orgnih.gov This metabolic stability is a primary reason for its use as a bioisostere, as it can lead to a longer biological half-life for a drug molecule. researchgate.net

Chemical Inertness: The ring is stable across a wide pH range and is resistant to many common oxidizing and reducing agents. thieme-connect.com

Thermal Stability: Tetrazole-containing compounds are typically thermally stable, although at very high temperatures (often above 250 °C), they can decompose, typically through the extrusion of molecular nitrogen (N₂). acs.org

This inherent stability ensures that the structural integrity of the this compound molecule is maintained under physiological conditions, allowing it to perform its intended biological function without premature degradation. mdpi.com

Emerging Research Directions and Future Outlook for 5 2 Phenylethyl 1h 1,2,3,4 Tetrazole Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 5-substituted-1H-tetrazoles has traditionally been achieved through the [3+2] cycloaddition of nitriles with an azide (B81097) source. While effective, conventional methods often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. Consequently, a significant thrust in current research is the development of novel and sustainable synthetic pathways for 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole that are not only efficient but also environmentally benign.

One promising avenue of exploration is the use of green chemistry principles. This includes the investigation of alternative, less hazardous solvents, and the development of catalytic systems that can promote the reaction under milder conditions. For instance, the use of water as a solvent and zinc salts as catalysts has been shown to be an effective and environmentally friendly approach for the synthesis of various 5-substituted 1H-tetrazoles. Researchers are also exploring the use of solid-supported catalysts, which offer the advantages of easy separation and reusability, further enhancing the sustainability of the synthetic process.

Another area of active research is the application of flow chemistry for the synthesis of tetrazoles. Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for scalability. This technology is particularly well-suited for reactions involving potentially hazardous reagents like azides, as it minimizes the volume of reactive species at any given time.

The table below illustrates a comparison of potential synthetic routes for this compound, highlighting the shift towards more sustainable methodologies.

| Synthetic Method | Catalyst/Reagent | Solvent | Key Advantages | Potential Challenges |

| Conventional Batch Synthesis | Strong acids, Metal salts | DMF, Toluene (B28343) | Well-established, high yields | Harsh conditions, toxic reagents, difficult work-up |

| Green Batch Synthesis | Zinc salts, L-proline | Water, Ethanol | Environmentally friendly, milder conditions | Potentially lower yields for some substrates |

| Flow Chemistry Synthesis | Various catalysts | Various | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Microwave-Assisted Synthesis | Various | Polar solvents | Rapid reaction times, increased yields | Specialized equipment required, scalability can be an issue |

Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its development and application. Advanced spectroscopic and structural analysis techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of organic molecules. For this compound, 1H and 13C NMR would be routinely used to confirm the presence of the phenylethyl and tetrazole moieties. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide further insights into the connectivity of atoms within the molecule.

Infrared (IR) spectroscopy is another valuable tool for characterizing this compound. The disappearance of the characteristic nitrile (C≡N) stretching vibration from the starting material (3-phenylpropanenitrile) and the appearance of N-H and C=N stretching bands would provide strong evidence for the formation of the tetrazole ring.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the material.

The following table summarizes the expected spectroscopic data for this compound based on general knowledge of similar compounds.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethyl bridge. A broad signal for the N-H proton of the tetrazole ring. |

| 13C NMR | Resonances for the carbon atoms of the phenyl ring, the ethyl group, and the carbon atom of the tetrazole ring. |

| IR Spectroscopy | Absence of a nitrile peak (~2250 cm-1). Presence of N-H stretching (~3100-3000 cm-1), C-H stretching (~3000-2850 cm-1), and C=N and N=N stretching vibrations characteristic of the tetrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C9H10N4. |

Predictive Modeling and Computational Design for New Derivatives

In recent years, computational chemistry has emerged as a powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. For this compound, predictive modeling and computational design are expected to play a pivotal role in accelerating the discovery of new derivatives with enhanced properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, geometry, and reactivity of molecules. DFT calculations can be employed to:

Optimize the molecular geometry of this compound and its derivatives, providing insights into bond lengths, bond angles, and conformational preferences.

Predict spectroscopic properties , such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental data.

Calculate electronic properties , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and potential applications in electronic materials.

Investigate reaction mechanisms , helping to elucidate the pathways of synthetic reactions and identify potential intermediates and transition states.

By systematically modifying the structure of this compound in silico and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental evaluation. This computational screening approach can significantly reduce the time and resources required for the development of new materials.

Expanding Applications in Cutting-Edge Materials Science

The unique properties of tetrazole-containing compounds, particularly their high nitrogen content and thermal stability, make them attractive candidates for a variety of applications in materials science. Research into this compound is poised to contribute to advancements in several cutting-edge areas.

In the realm of polymer chemistry , tetrazole-containing monomers can be used to synthesize novel polymers with unique properties. For example, the incorporation of the tetrazole moiety into a polymer backbone can enhance its thermal stability and flame retardancy. Furthermore, the acidic nature of the N-H proton on the tetrazole ring can be exploited for applications in proton-conducting membranes for fuel cells.

Tetrazole derivatives are also known to act as ligands in coordination chemistry , forming stable complexes with a variety of metal ions. The coordination complexes of this compound could find applications as catalysts, magnetic materials, or luminescent sensors.

Interdisciplinary Research with Other Chemical Fields

The future of research on this compound will undoubtedly be characterized by increasing collaboration with other chemical fields. The interdisciplinary nature of modern science is essential for tackling complex challenges and unlocking the full potential of novel compounds.

A particularly strong area of interdisciplinary research is medicinal chemistry . The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while offering improved metabolic stability and bioavailability. The phenylethyl group in this compound provides a lipophilic scaffold that could be explored for its interaction with biological targets. Future research in this area will likely involve collaborations between synthetic chemists, medicinal chemists, and biologists to design, synthesize, and evaluate new tetrazole-based drug candidates.